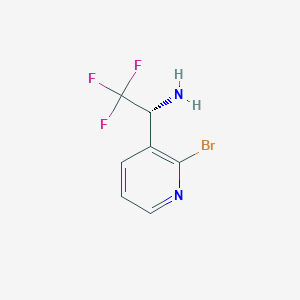

(R)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine

Beschreibung

(R)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromopyridin-3-yl substituent and a trifluoroethylamine backbone. Key properties include:

- Molecular Formula: C₇H₆BrF₃N₂

- Molecular Weight: 255.04 g/mol

- Storage: Requires storage at 2–8°C under inert conditions to prevent degradation .

The bromine atom at the 2-position of the pyridine ring and the trifluoromethyl group contribute to its electronic and steric profile, making it a candidate for pharmaceutical intermediates or kinase inhibitors .

Eigenschaften

Molekularformel |

C7H6BrF3N2 |

|---|---|

Molekulargewicht |

255.03 g/mol |

IUPAC-Name |

(1R)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m1/s1 |

InChI-Schlüssel |

GMMQHKBDGCGMCM-RXMQYKEDSA-N |

Isomerische SMILES |

C1=CC(=C(N=C1)Br)[C@H](C(F)(F)F)N |

Kanonische SMILES |

C1=CC(=C(N=C1)Br)C(C(F)(F)F)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 2-position, forming 2-bromopyridine.

Formation of Trifluoroethanamine: The trifluoroethanamine moiety is prepared separately through the reaction of trifluoroacetic acid with ammonia, followed by reduction.

Coupling Reaction: The 2-bromopyridine is then coupled with the trifluoroethanamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cross-Coupling Reactions: The bromopyridine moiety allows for palladium-catalyzed cross-coupling reactions with various organometallic reagents.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

Substituted Pyridines: Formed through substitution reactions.

Reduced or Oxidized Derivatives: Depending on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The trifluoroethanamine backbone may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in Aromatic Rings

a) (R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine

- Molecular Formula : C₈H₆ClF₄N

- CAS : 2415751-74-3

- Key Differences: Replaces the pyridine ring with a 4-chloro-3-fluorophenyl group. The absence of a nitrogen in the aromatic ring reduces hydrogen-bonding capacity.

b) 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine Hydrochloride

Enantiomeric and Chiral Analogs

a) (S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine

Halogenation and Functional Group Modifications

a) (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

- Molecular Formula : C₁₃H₁₀Br₂F₂N₂

- Molecular Weight : 393.3 g/mol ([M+H]⁺)

- Key Differences: Incorporates two bromine atoms (3,6-positions) and a difluorophenyl group.

b) 1-Cyclopropyl-2,2,2-trifluoroethan-1-amine

Research Implications

- Synthetic Accessibility : The target compound and its analogs are synthesized via Buchwald-Hartwig cross-coupling, with yields influenced by halogen position and amine chirality .

- Biological Activity : Bromine position on pyridine (2 vs. 5) may affect kinase inhibition selectivity, as seen in tyrosine kinase inhibitor studies .

- Safety and Handling : Hydrochloride salts (e.g., EN300-8772942) offer stability advantages over free bases , while the (R)-enantiomer’s storage requirements highlight sensitivity to ambient conditions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.